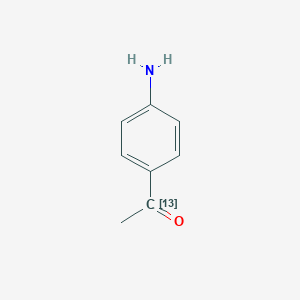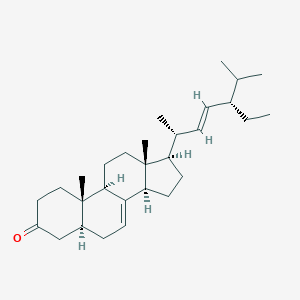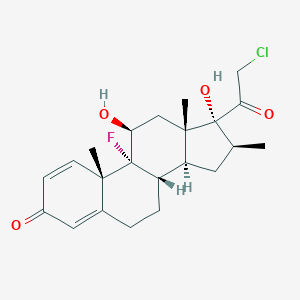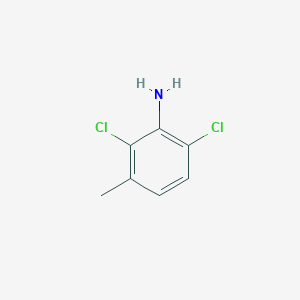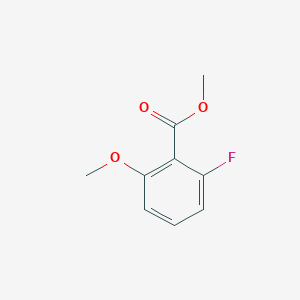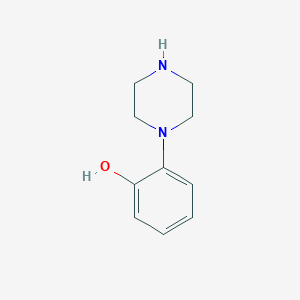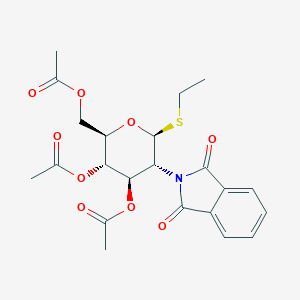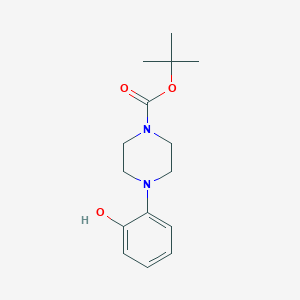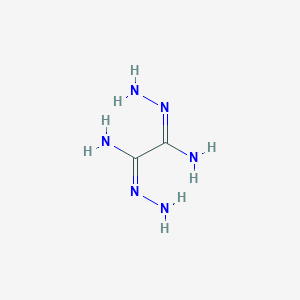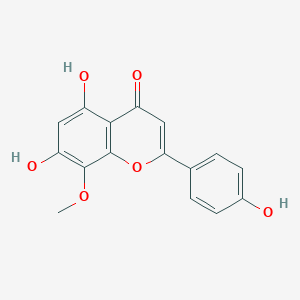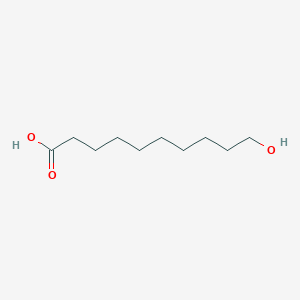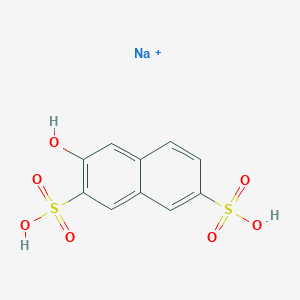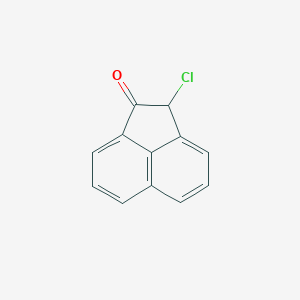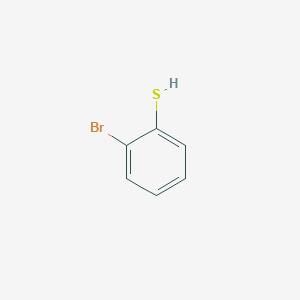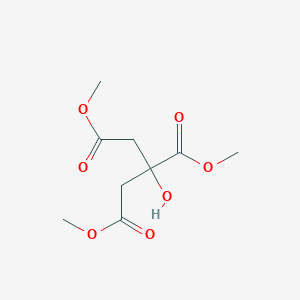
クエン酸トリメチル
概要
説明
Trimethyl citrate, also known as citric acid trimethyl ester, is an organic compound with the molecular formula C9H14O7. It is a colorless to pale yellow liquid with a characteristic citrus-like odor. Trimethyl citrate is derived from citric acid and is used in various industrial applications due to its stability and low toxicity .
科学的研究の応用
Trimethyl citrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a biocompatible material.
Industry: Utilized in the production of biodegradable plastics, cosmetics, and food additives.
作用機序
Target of Action
Trimethyl citrate, also known as 1,2,3-Trimethyl 2-hydroxypropane-1,2,3-tricarboxylate , is a derivative of citric acid . It primarily targets cellulose , a polysaccharide consisting of a linear chain of several hundred to many thousands of β(1→4) linked D-glucose units . Cellulose is a key component of the cell walls of green plants and serves as the most abundant organic compound on Earth .
Mode of Action
Trimethyl citrate interacts with its target, cellulose, through a process known as transesterification . This reaction occurs between the ester group of trimethyl citrate and the hydroxyl group of cellulose . The result of this interaction is a crosslinking effect, which can alter the physical properties of the cellulose .
Biochemical Pathways
The primary biochemical pathway affected by trimethyl citrate is the cellulose synthesis pathway . By interacting with cellulose, trimethyl citrate can influence the structure and properties of the cellulose fibers.
Pharmacokinetics
It’s known that trimethyl citrate is a stable compound with a melting point of 75-78 °c . Its bioavailability would depend on the method of administration and the physiological characteristics of the individual or organism.
Result of Action
The interaction of trimethyl citrate with cellulose results in a change in the physical properties of the cellulose. For example, when used in the treatment of cotton fabrics, trimethyl citrate can impart anti-wrinkle properties to the fabric . This indicates that the molecular and cellular effects of trimethyl citrate’s action are primarily physical modifications to the target material .
Action Environment
The action of trimethyl citrate can be influenced by various environmental factors. For instance, the transesterification reaction between trimethyl citrate and cellulose is likely to be affected by factors such as temperature, pH, and the presence of catalysts . .
生化学分析
Biochemical Properties
Trimethyl citrate interacts with various enzymes, proteins, and other biomolecules. It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism . The nature of these interactions is complex and multifaceted, contributing to the regulation of cellular metabolic homeostasis .
Cellular Effects
Trimethyl citrate influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, trimethyl citrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethyl citrate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of trimethyl citrate vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Trimethyl citrate is involved in various metabolic pathways, including interactions with enzymes or cofactors . It can also affect metabolic flux or metabolite levels.
Transport and Distribution
Trimethyl citrate is transported and distributed within cells and tissues This includes interactions with any transporters or binding proteins, as well as effects on its localization or accumulation
準備方法
Synthetic Routes and Reaction Conditions: Trimethyl citrate is typically synthesized through the esterification of citric acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the mixture under reflux conditions to facilitate the reaction and remove water produced during esterification .
Industrial Production Methods: In industrial settings, the synthesis of trimethyl citrate involves multiple steps of reaction and distillation to ensure high purity. The process includes:
- Mixing citric acid and methanol with an acid catalyst.
- Heating the mixture under reflux for several hours.
- Distilling the reaction mixture to recover methanol and remove water.
- Repeating the reflux and distillation steps to drive the reaction to completion. This method can produce trimethyl citrate with a purity of over 98% .
化学反応の分析
Types of Reactions: Trimethyl citrate undergoes various chemical reactions, including:
Transesterification: It can react with alcohols to form different esters.
Hydrolysis: In the presence of water and an acid or base, trimethyl citrate can hydrolyze back to citric acid and methanol.
Common Reagents and Conditions:
Transesterification: Alcohols and a catalyst such as zinc acetate.
Hydrolysis: Water and an acid or base catalyst.
Major Products Formed:
Transesterification: Different esters depending on the alcohol used.
Hydrolysis: Citric acid and methanol.
類似化合物との比較
Triethyl citrate: Another ester of citric acid, used as a plasticizer and in pharmaceuticals.
Triacetin (glycerol triacetate): Used as a plasticizer and solvent in various applications.
Diethyl malate: Used in organic synthesis and as a flavoring agent.
Uniqueness of Trimethyl Citrate: Trimethyl citrate is unique due to its specific esterification pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo transesterification with cellulose makes it particularly valuable in textile finishing applications, providing anti-wrinkle properties without significant strength loss .
特性
IUPAC Name |
trimethyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O7/c1-14-6(10)4-9(13,8(12)16-3)5-7(11)15-2/h13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDLVZWGOPWKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061804 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1587-20-8 | |
| Record name | Trimethyl citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethyl citrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-trimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P8176332L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


